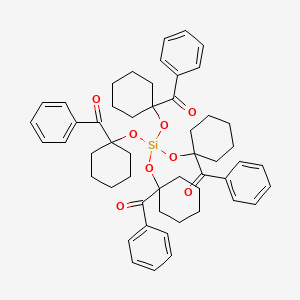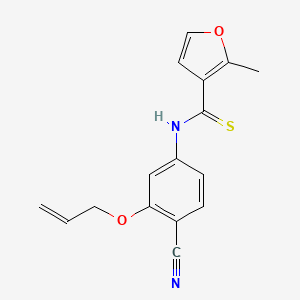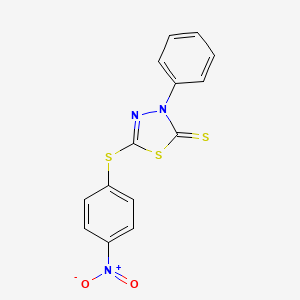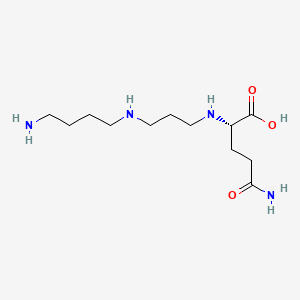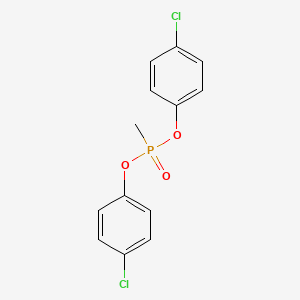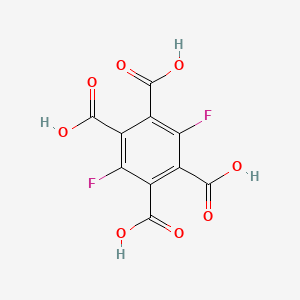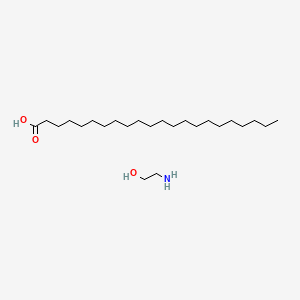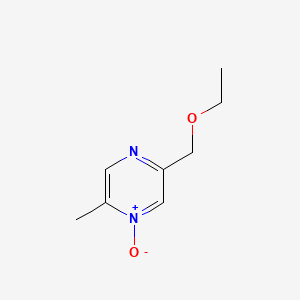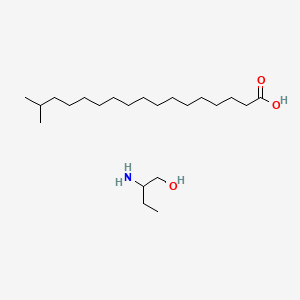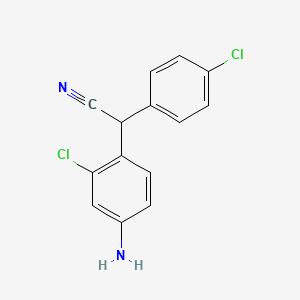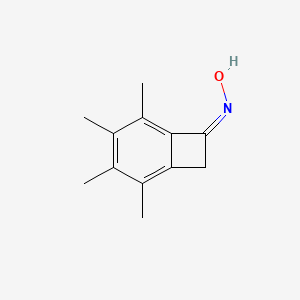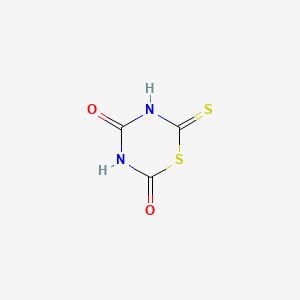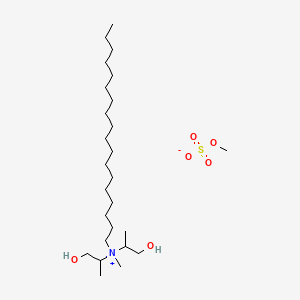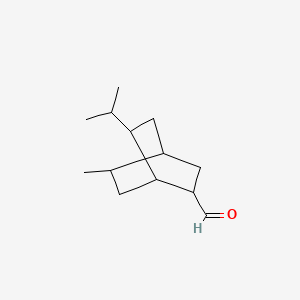
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 284-833-7 involves the reaction of formamide with formaldehyde under controlled conditions. The reaction typically occurs in an aqueous medium, with the pH adjusted to acidic or neutral conditions to facilitate the reaction. The temperature is maintained at a moderate level to ensure the formation of the desired products without causing decomposition .
Industrial Production Methods
In industrial settings, the production of EINECS 284-833-7 follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product. The mixture is then subjected to purification processes to isolate the desired compounds from any by-products .
Chemical Reactions Analysis
Types of Reactions
EINECS 284-833-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
EINECS 284-833-7 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including resins and adhesives.
Mechanism of Action
The mechanism of action of EINECS 284-833-7 involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
EINECS 284-833-7 can be compared with other similar compounds, such as:
Formamide: A simpler compound that reacts with formaldehyde to form EINECS 284-833-7.
Formaldehyde: A reactive compound that participates in the formation of EINECS 284-833-7.
Other formamide-formaldehyde reaction products: These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.
EINECS 284-833-7 is unique due to its specific reaction products and the resulting properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
84963-31-5 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h7-13H,4-6H2,1-3H3 |
InChI Key |
DFYLIPCZGDCPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1CC2C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


